
(3,4-Dimethylphenoxy)acetamide
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Description
(3,4-Dimethylphenoxy)acetamide is an acetamide derivative featuring a phenoxy group substituted with methyl groups at the 3- and 4-positions. Its IUPAC name is N-(substituted phenyl)-2-(3,4-dimethylphenoxy)acetamide, with variations depending on the substituents attached to the nitrogen atom (-16).
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Phenoxy Group Modifications
- Methoxy vs. Methyl Substitutions: N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide () replaces methyl with methoxy groups, enhancing electron-donating effects. This alters reactivity in Rhodium-catalyzed annulations (), where methoxy derivatives may exhibit different regioselectivity compared to methyl-substituted analogs. BAS 505 [N-methyl-(E)-2-methoxyamino-2-(2-((2,5-dimethylphenoxy)methyl)phenyl)acetamide] () features 2,5-dimethylphenoxy, a positional isomer of 3,4-dimethylphenoxy. This structural difference impacts steric hindrance and environmental degradation rates in soil.
Acetamide Nitrogen Substituents
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide () combines chloro and methoxy substituents, likely enhancing electrophilicity and binding affinity in drug discovery contexts.
- Heterocyclic Modifications: N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide] (CAS 512796-76-8, ) incorporates an oxadiazole ring, improving metabolic stability and bioavailability compared to non-heterocyclic analogs.
Physical and Chemical Properties
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) |
InChI Key |
YVZZAPKKUOBYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N)C |
Origin of Product |
United States |
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